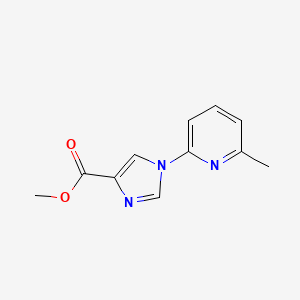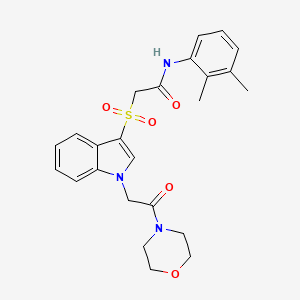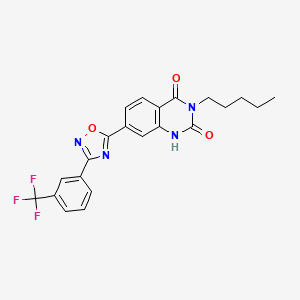![molecular formula C14H15ClN2O2S B2896013 4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine CAS No. 691869-03-1](/img/structure/B2896013.png)
4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with a chlorophenoxy group
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets leading to various biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the thiazole ring.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Final Coupling: The final step involves coupling the morpholine ring with the substituted thiazole ring, typically using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biology: It is investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}piperidine
- 4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}pyrrolidine
Uniqueness
4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine is unique due to its specific substitution pattern and the presence of both a morpholine and thiazole ring, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
4-[[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-11-2-1-3-12(8-11)19-14-16-9-13(20-14)10-17-4-6-18-7-5-17/h1-3,8-9H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIPFTFZMIYQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(S2)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2895930.png)
![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895932.png)
![7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B2895933.png)
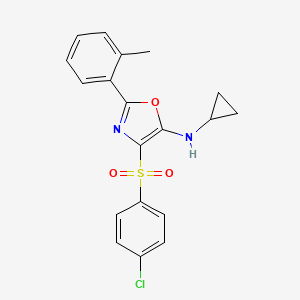
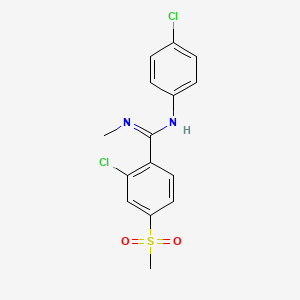
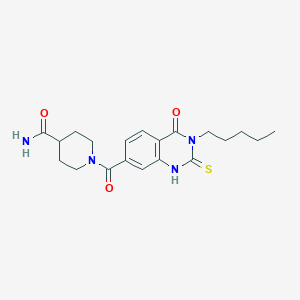
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)
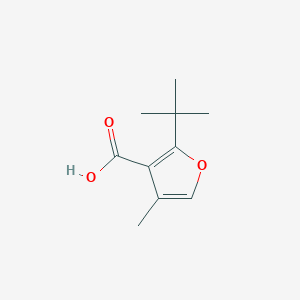
![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2895943.png)
![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)
